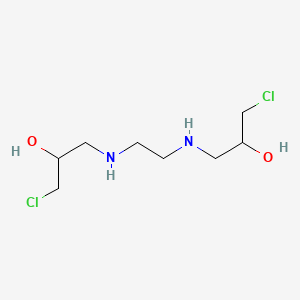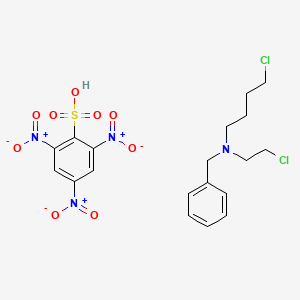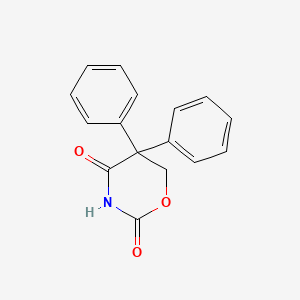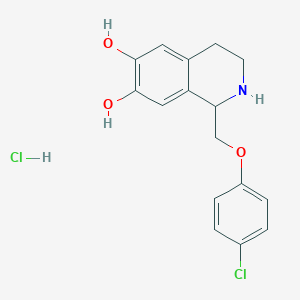![molecular formula C30H46N4O14 B12768173 1-[4-[ethyl(methyl)amino]but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid CAS No. 112483-27-9](/img/structure/B12768173.png)
1-[4-[ethyl(methyl)amino]but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-[ethyl(methyl)amino]but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid is a complex organic compound with significant applications in various fields. This compound is known for its unique structure, which includes a pyrrolidinone ring and an oxalic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[4-[ethyl(methyl)amino]but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid involves several steps. One common method involves the reaction of 1-[4-[ethyl(methyl)amino]but-2-ynyl]-5-methylpyrrolidin-2-one with oxalic acid under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at a specific temperature to ensure the desired product is obtained .
Chemical Reactions Analysis
1-[4-[ethyl(methyl)amino]but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is studied for its potential effects on cellular processes. In medicine, it is being investigated for its potential therapeutic properties. In industry, it is used in the production of various chemical products .
Mechanism of Action
The mechanism of action of 1-[4-[ethyl(methyl)amino]but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid involves its interaction with specific molecular targets and pathways. It is known to interact with certain enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still being studied, but it is believed to affect various biochemical pathways .
Comparison with Similar Compounds
1-[4-[ethyl(methyl)amino]but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid can be compared with other similar compounds such as thiophene derivatives and indole derivatives. These compounds share some structural similarities but differ in their chemical properties and applications. For example, thiophene derivatives are known for their applications in organic semiconductors, while indole derivatives are important in pharmaceuticals .
Properties
CAS No. |
112483-27-9 |
|---|---|
Molecular Formula |
C30H46N4O14 |
Molecular Weight |
686.7 g/mol |
IUPAC Name |
1-[4-[ethyl(methyl)amino]but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid |
InChI |
InChI=1S/2C12H20N2O.3C2H2O4/c2*1-4-13(3)9-5-6-10-14-11(2)7-8-12(14)15;3*3-1(4)2(5)6/h2*11H,4,7-10H2,1-3H3;3*(H,3,4)(H,5,6) |
InChI Key |
ILPKCVMQLLFOSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)CC#CCN1C(CCC1=O)C.CCN(C)CC#CCN1C(CCC1=O)C.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


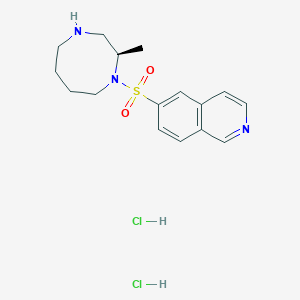
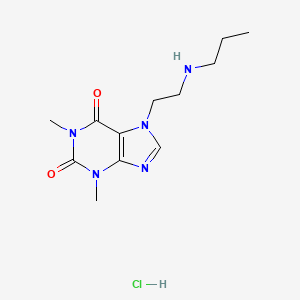
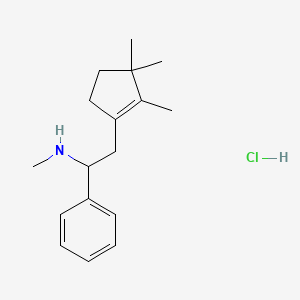
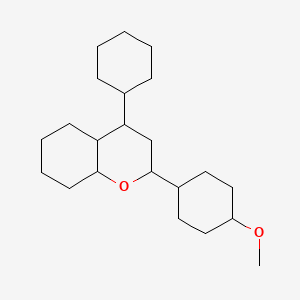
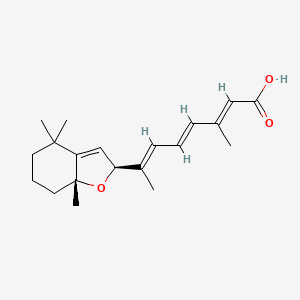
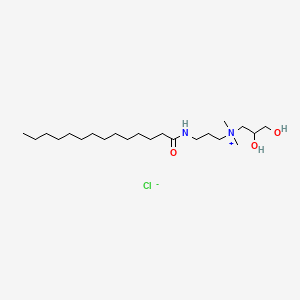
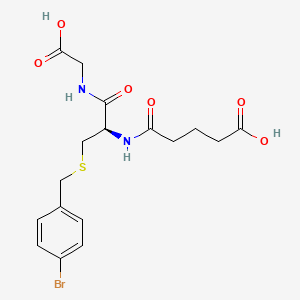
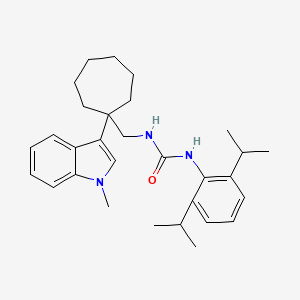

![N-(1-amino-1,2-dioxoheptan-3-yl)-2-[(E)-2-[4-[(dimethylamino)methyl]phenyl]ethenyl]benzamide](/img/structure/B12768156.png)
